![molecular formula C11H20N2O2 B1317281 (1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane CAS No. 851526-80-2](/img/structure/B1317281.png)
(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane
Descripción general
Descripción
(1S,6R)-8-Boc-3,8-diazabicyclo[420]octane is a bicyclic compound featuring a diazabicyclo structure with a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the [2+2] ketene cycloaddition reaction, which is a key step in forming the bicyclo[4.2.0]octane system . This reaction is carried out under anhydrous conditions and often requires the use of a strong base to deprotonate the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), hydrochloric acid (HCl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Synthetic Applications
1. Building Block in Organic Synthesis
(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane serves as a versatile building block for synthesizing various complex organic molecules. Its bicyclic structure allows for the introduction of diverse functional groups through well-established synthetic routes.
2. Reaction Mechanisms
The compound undergoes various chemical reactions, including:
- Oxidation : Using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
- Reduction : Employing hydrogen gas in the presence of palladium catalysts to reduce specific functional groups.
- Substitution Reactions : Nucleophilic substitutions can occur under basic or acidic conditions, facilitating the introduction of new substituents on the bicyclic framework.
Medicinal Chemistry Applications
1. Drug Development
The compound has been investigated for its potential as a pharmacophore in drug design due to its ability to interact with biological targets. Its structural features may enhance binding affinity and selectivity towards specific receptors or enzymes.
2. Case Studies
Several studies have explored the use of this compound in developing new therapeutic agents:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
- Neurological Disorders : Investigations into its effects on neurotransmitter systems have shown promise for treating conditions such as anxiety and depression.
Data Table of Chemical Reactions
Reaction Type | Reagent | Conditions | Products |
---|---|---|---|
Oxidation | Potassium permanganate | Aqueous or organic solvent | Oxidized derivatives |
Reduction | Hydrogen gas + Pd/C | Atmospheric pressure | Reduced products |
Nucleophilic Substitution | Sodium hydride + HCl | Basic or acidic conditions | Substituted products |
Mecanismo De Acción
The mechanism by which (1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane: This compound is structurally similar but differs in the position of the Boc group.
cis-3-Boc-3,7-diazabicyclo[4.2.0]octane: Another similar compound with a different stereochemistry.
Uniqueness
(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane is unique due to its specific stereochemistry and the position of the Boc group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of specific target molecules and in studying structure-activity relationships.
Actividad Biológica
(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane, also known as tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate, is a bicyclic compound that has garnered attention for its potential biological activities. Its unique structural characteristics allow it to interact with various biological systems, particularly in the context of neuropharmacology.
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- CAS Number : 851526-80-2
- LogP : 0.84
- Density : 1.1 g/cm³
Research indicates that this compound acts primarily as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The compound's ability to modulate orexin receptor activity positions it as a candidate for treating various disorders related to sleep and anxiety.
Memory Enhancement
In studies involving rat models, this compound has been shown to enhance memory function significantly. This effect is particularly notable in tasks designed to assess cognitive performance under stress conditions such as the fear potentiated startle paradigm .
Anxiety and Stress Disorders
The compound demonstrates potential efficacy in alleviating symptoms associated with anxiety disorders and post-traumatic stress disorder (PTSD). Its antagonistic action on orexin receptors may help mitigate the physiological responses to stress and anxiety, making it a promising candidate for further pharmacological development .
Case Studies and Research Findings
Potential Applications
Given its biological activity, this compound could have therapeutic applications in:
- Sleep Disorders : As an orexin receptor antagonist, it may help regulate sleep patterns.
- Anxiety Disorders : Its effects on anxiety-related behaviors suggest potential use in treating conditions like PTSD.
- Cognitive Dysfunction : The enhancement of memory function indicates possible applications in cognitive impairment therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing (1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane, and how is diastereocontrol achieved during cyclization?
- Answer: Radical cyclization using n-tributyltin hydride and AIBN in toluene is a robust method for constructing the bicyclic scaffold, achieving >99% diastereocontrol. This approach, validated for structurally similar azabicyclo compounds, minimizes side reactions and ensures stereochemical fidelity . Optimize reaction parameters (e.g., temperature, solvent polarity) to enhance yields.
Q. Which analytical techniques are critical for confirming the stereochemical configuration and purity of this compound?
- Answer: Chiral HPLC is essential for enantiomeric purity assessment. Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can resolve spatial proximities of substituents, while X-ray crystallography provides definitive stereochemical confirmation if single crystals are obtainable. Mass spectrometry and elemental analysis validate molecular integrity .
Q. How should researchers design stability studies to evaluate the Boc group’s susceptibility to cleavage under varying conditions?
- Answer: Conduct accelerated degradation studies in acidic (e.g., TFA), basic (e.g., aqueous NaOH), and neutral aqueous environments at elevated temperatures. Monitor Boc deprotection via LC-MS and quantify intermediates using calibrated UV-vis or NMR methods. Compare kinetics to establish optimal storage and handling protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data when this compound exhibits unexpected receptor selectivity?
- Answer: Use comparative binding assays (e.g., radioligand displacement) across related receptors (e.g., sigma-1/sigma-2) to identify off-target interactions. Pair this with molecular dynamics simulations to map binding pocket interactions, leveraging partial agonist behaviors observed in BIMU analogs (e.g., BIMU 1 and BIMU 8) . Validate hypotheses via site-directed mutagenesis of receptor residues.
Q. What strategies optimize the synthesis of derivatives to enhance metabolic stability without compromising target affinity?
- Answer: Introduce steric hindrance near metabolically labile sites (e.g., methyl groups on the bicyclic core) or replace labile bonds (e.g., ester-to-amide substitutions). Use in vitro microsomal assays (e.g., liver S9 fractions) to screen derivatives. Prioritize modifications informed by computational ADMET models .
Q. How can theoretical frameworks guide the integration of this compound into novel drug discovery pipelines?
- Answer: Align synthesis and testing with the "fate of chemical compounds" framework (e.g., INCHEMBIOL project), which evaluates physicochemical properties, environmental distribution, and biological impacts. Apply cheminformatics tools to predict solubility, logP, and toxicity early in development .
Q. Methodological and Experimental Design
Q. What experimental design principles are critical for validating the pharmacological activity of this compound in vivo?
- Answer: Use randomized block designs with split-plot arrangements to account for variables like dosage, administration route, and biological replicates. Include positive/negative controls (e.g., known agonists/antagonists) and blinded assessments to minimize bias. Statistical analysis via ANOVA or mixed-effects models ensures robustness .
Q. How should researchers address discrepancies in diastereomeric excess (de) measurements between synthetic batches?
- Answer: Perform rigorous chromatographic calibration using authentic standards. Investigate reaction intermediates via in-situ FTIR or reaction monitoring NMR to identify kinetic vs. thermodynamic control points. Adjust catalyst loading or solvent polarity to favor desired pathways .
Q. Data Interpretation and Validation
Q. What approaches reconcile conflicting data on the compound’s sigma receptor affinity across different assay platforms?
- Answer: Standardize assay conditions (e.g., membrane preparation methods, incubation times) and validate with reference ligands. Cross-validate using orthogonal techniques (e.g., fluorescence polarization vs. scintillation proximity assays). Account for allosteric modulation or probe-dependent effects .
Q. How can researchers leverage fragment-based drug design (FBDD) to expand the therapeutic potential of this scaffold?
- Answer: Screen fragment libraries using surface plasmon resonance (SPR) or thermal shift assays to identify binding motifs. Optimize fragments via structure-guided synthesis, focusing on improving binding entropy (e.g., rigidification of flexible regions). Co-crystallize with target proteins to validate binding modes .
Propiedades
IUPAC Name |
tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVHTQLHEQGQNG-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1CNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582691 | |
Record name | tert-Butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851526-80-2 | |
Record name | tert-Butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.